molecular formula C19H24N4O6 B12296343 [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate CAS No. 17287-49-9

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Cat. No.: B12296343
CAS No.: 17287-49-9
M. Wt: 404.4 g/mol
InChI Key: SCKQWYHQTIOHJO-HSVDZBDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mitomycin C is synthesized through a series of complex chemical reactions. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of Mitomycin C involves fermentation of Streptomyces caespitosus followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C .

Chemical Reactions Analysis

Types of Reactions

Mitomycin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include DNA adducts and crosslinked DNA, which are responsible for the compound’s anticancer activity .

Scientific Research Applications

Mitomycin C has a wide range of scientific research applications:

Mechanism of Action

Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. The compound is activated through reduction, forming reactive intermediates that alkylate DNA at specific sites. This leads to the formation of DNA crosslinks, which prevent the separation of DNA strands during replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitomycin C is unique due to its potent DNA crosslinking ability and its dual role as an anticancer and antibiotic agent. Its specific mechanism of action and the ability to form stable DNA adducts make it a valuable compound in both research and clinical settings .

Properties

CAS No.

17287-49-9

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C19H24N4O6/c1-9-13(22-3-5-28-6-4-22)16(25)12-10(8-29-18(20)26)19(27-2)17-11(21-17)7-23(19)14(12)15(9)24/h10-11,17,21H,3-8H2,1-2H3,(H2,20,26)/t10-,11+,17+,19-/m1/s1

InChI Key

SCKQWYHQTIOHJO-HSVDZBDXSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N5CCOCC5

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CCOCC5

Origin of Product

United States

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